N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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Overview
Description
“N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE” is a complex organic compound that features a benzothiazole core, a tetrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE” typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzothiazole core through cyclization reactions.
- Introduction of the tert-butylphenylmethyl group via alkylation.
- Attachment of the tetrazole ring through azide-alkyne cycloaddition.
- Final coupling reactions to form the complete molecule.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired products.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Drug Development: Investigation of its potential as a therapeutic agent.
Biochemical Probes: Use in studying biological pathways and mechanisms.
Medicine
Pharmacology: Exploration of its effects on various biological targets.
Diagnostics: Potential use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of “N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE” depends on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting cell function and signaling.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar core structures.
Tetrazole-containing compounds: Molecules featuring the tetrazole ring.
Uniqueness
The unique combination of functional groups in “N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE” may confer distinct properties, such as enhanced stability, specific binding affinities, or unique reactivity.
Properties
Molecular Formula |
C27H26N6OS3 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C27H26N6OS3/c1-27(2,3)19-11-9-18(10-12-19)16-36-26-29-22-14-13-20(15-23(22)37-26)28-24(34)17-35-25-30-31-32-33(25)21-7-5-4-6-8-21/h4-15H,16-17H2,1-3H3,(H,28,34) |
InChI Key |
IZNJHRVPGLHXBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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